

Initial Studies on FR-900137 in Cancer Research: A Technical Guide

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Compound of Interest		
Compound Name:	FR-900137	
Cat. No.:	B1674036	Get Quote

Disclaimer: Initial searches for "FR-900137" did not yield specific results. The following guide is based on initial research findings for compounds with similar nomenclature, specifically those targeting CD137 (also known as 4-1BB), a promising target in cancer immunotherapy, and general principles of oncology research. The information presented is intended to provide a framework for understanding the preclinical and early clinical evaluation of a hypothetical compound with this designation.

Introduction to CD137 as a Therapeutic Target in Cancer

CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key costimulatory molecule for T cells.[1] Its activation leads to enhanced T cell proliferation, survival, and cytotoxic activity, making it an attractive target for cancer immunotherapy. Agonistic antibodies targeting CD137 have shown promise in preclinical models and are being evaluated in clinical trials for various malignancies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CD137-targeting agents.

Table 1: Overview of Clinical Trials for CD137-Targeting Agents



Compoun d	Clinical Trial Identifier	Phase	Target Populatio n	Enrollme nt (Estimate d)	Start Date	Primary Completi on (Estimate d)
BG-C137	NCT06625 593	Phase 1a/1b	Advanced Solid Tumors	Not Specified	2024-12- 09	2026-12-31
NP137	NCT05546 853	Proof-of- concept	Locally Advanced Pancreatic Ductal Adenocarci noma	43-52	Not Specified	Not Specified
VVD- 130037	NCT05954 312	Phase 1	Advanced Solid Tumors	280	2023-07- 28	2027-12-31

Note: VVD-130037 is a KEAP1 activator, not a direct CD137 agonist, but is included as an example of an early-phase oncology drug development program.[2]

Experimental Protocols

This section details the methodologies for key experiments typically involved in the initial studies of a cancer therapeutic.

Preclinical Evaluation

Objective: To determine the in vitro and in vivo efficacy and mechanism of action of the compound.

- Cell Viability Assays (e.g., MTT, CellTiter-Glo®):
 - Cancer cell lines are seeded in 96-well plates.
 - Cells are treated with a range of concentrations of the investigational drug.



- After a specified incubation period (e.g., 72 hours), a reagent is added to measure cell viability (e.g., mitochondrial activity or ATP content).
- Absorbance or luminescence is measured, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

Western Blotting:

- Cells are treated with the drug for a specified time.
- Cells are lysed to extract total protein.
- Protein concentration is determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins in a specific signaling pathway).
- The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A chemiluminescent substrate is added, and the signal is detected to visualize protein bands.

In Vivo Tumor Xenograft Studies:

- Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- The treatment group receives the investigational drug (e.g., via intraperitoneal injection or oral gavage) according to a specified dosing schedule.
- The control group receives a vehicle control.



- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Clinical Trial Protocol (Phase 1)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of the compound in humans.[3][4]

- Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[3][4]
- Study Design: Dose escalation and expansion cohorts.
 - Dose Escalation: Small groups of patients receive escalating doses of the drug to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
 - Expansion Cohorts: Once the RP2D is determined, larger groups of patients with specific tumor types are enrolled to further evaluate safety and preliminary efficacy.

Assessments:

- Safety: Monitoring of adverse events (AEs) graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Pharmacokinetics: Collection of blood samples at various time points to determine drug absorption, distribution, metabolism, and excretion.
- Pharmacodynamics: Analysis of biomarkers from tumor biopsies or blood to assess the biological effects of the drug.[3][4]
- Efficacy: Tumor assessments using imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).

Signaling Pathways and Experimental Workflows CD137 Signaling Pathway

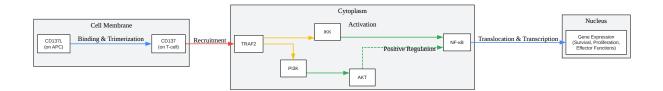




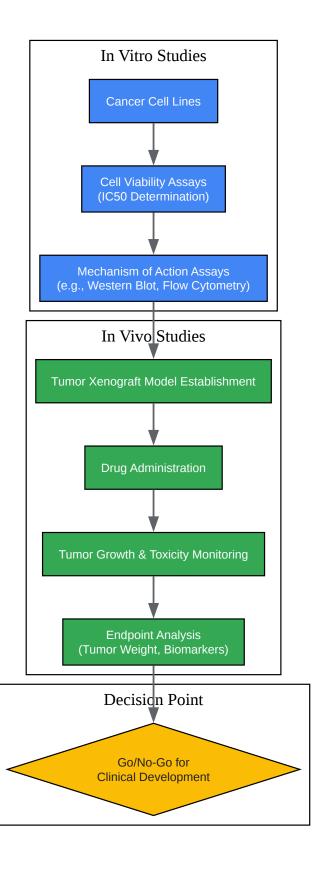


The following diagram illustrates the signaling cascade initiated by CD137 activation.

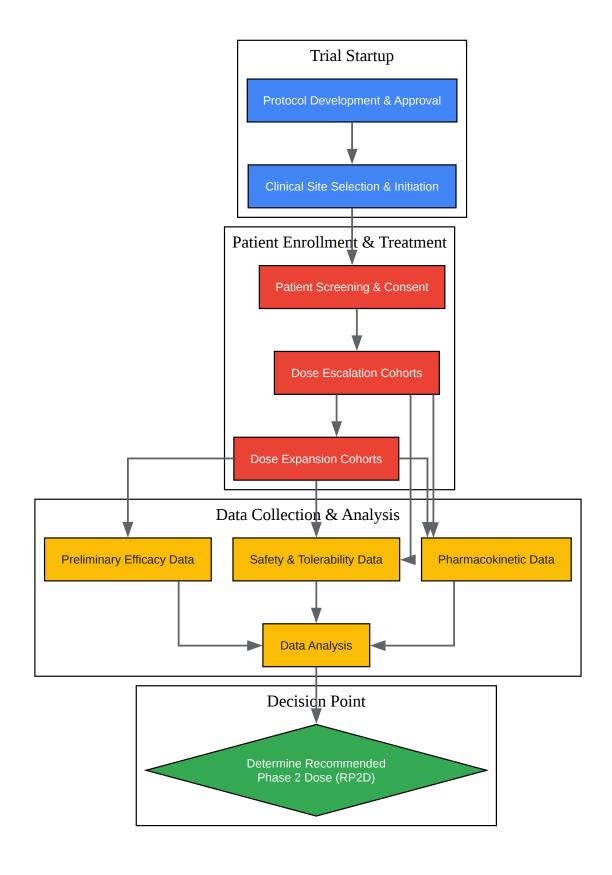












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